Fludarabine Phosphate
Fludarabine Phosphate
Fludarabine Phosphate is the phosphate salt of a fluorinated nucleotide antimetabolite analog of the antiviral agent vidarabine (ara-A) with antineoplastic activity. Fludarabine phosphate is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. This metabolite may inhibit DNA polymerase alpha, ribonucleotide reductase and DNA primase, thereby interrupting DNA synthesis and inhibiting tumor cell growth.
Fludarabine phosphate is a purine arabinonucleoside monophosphate having 2-fluoroadenine as the nucleobase. A prodrug, it is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. Once incorporated into DNA, 2-fluoro-ara-ATP functions as a DNA chain terminator. It is used for the treatment of adult patients with B-cell chronic lymphocytic leukemia (CLL) who have not responded to, or whose disease has progressed during, treatment with at least one standard alkylating-agent containing regimenas. It has a role as an antimetabolite, an antineoplastic agent, an immunosuppressive agent, an antiviral agent, a prodrug and a DNA synthesis inhibitor. It is an organofluorine compound, a nucleoside analogue and a purine arabinonucleoside monophosphate. It derives from a 2-fluoroadenine.
Fludarabine, also known as fludara or 2F-ara-AMP, belongs to the class of organic compounds known as purine ribonucleoside monophosphates. These are nucleotides consisting of a purine base linked to a ribose to which one monophosphate group is attached. Fludarabine exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Fludarabine has been detected in multiple biofluids, such as urine and blood. Within the cell, fludarabine is primarily located in the cytoplasm. Fludarabine can be biosynthesized from 2-fluoroadenine. Fludarabine is a potentially toxic compound.
Fludarabine phosphate is a purine arabinonucleoside monophosphate having 2-fluoroadenine as the nucleobase. A prodrug, it is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. Once incorporated into DNA, 2-fluoro-ara-ATP functions as a DNA chain terminator. It is used for the treatment of adult patients with B-cell chronic lymphocytic leukemia (CLL) who have not responded to, or whose disease has progressed during, treatment with at least one standard alkylating-agent containing regimenas. It has a role as an antimetabolite, an antineoplastic agent, an immunosuppressive agent, an antiviral agent, a prodrug and a DNA synthesis inhibitor. It is an organofluorine compound, a nucleoside analogue and a purine arabinonucleoside monophosphate. It derives from a 2-fluoroadenine.
Fludarabine, also known as fludara or 2F-ara-AMP, belongs to the class of organic compounds known as purine ribonucleoside monophosphates. These are nucleotides consisting of a purine base linked to a ribose to which one monophosphate group is attached. Fludarabine exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Fludarabine has been detected in multiple biofluids, such as urine and blood. Within the cell, fludarabine is primarily located in the cytoplasm. Fludarabine can be biosynthesized from 2-fluoroadenine. Fludarabine is a potentially toxic compound.
Brand Name:
Vulcanchem
CAS No.:
75607-67-9
VCID:
VC0193420
InChI:
InChI=1S/C10H13FN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5-,6+,9-/m1/s1
SMILES:
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N
Molecular Formula:
C10H13FN5O7P
Molecular Weight:
365.21 g/mol
Fludarabine Phosphate
CAS No.: 75607-67-9
Impurities
VCID: VC0193420
Molecular Formula: C10H13FN5O7P
Molecular Weight: 365.21 g/mol
Purity: > 95%
CAS No. | 75607-67-9 |
---|---|
Product Name | Fludarabine Phosphate |
Molecular Formula | C10H13FN5O7P |
Molecular Weight | 365.21 g/mol |
IUPAC Name | [(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Standard InChI | InChI=1S/C10H13FN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5-,6+,9-/m1/s1 |
Standard InChIKey | GIUYCYHIANZCFB-FJFJXFQQSA-N |
Isomeric SMILES | C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)F)N |
SMILES | C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N |
Canonical SMILES | C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N |
Appearance | White Powder |
Melting Point | 260°C |
Physical Description | Solid |
Description | Fludarabine Phosphate is the phosphate salt of a fluorinated nucleotide antimetabolite analog of the antiviral agent vidarabine (ara-A) with antineoplastic activity. Fludarabine phosphate is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. This metabolite may inhibit DNA polymerase alpha, ribonucleotide reductase and DNA primase, thereby interrupting DNA synthesis and inhibiting tumor cell growth. Fludarabine phosphate is a purine arabinonucleoside monophosphate having 2-fluoroadenine as the nucleobase. A prodrug, it is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. Once incorporated into DNA, 2-fluoro-ara-ATP functions as a DNA chain terminator. It is used for the treatment of adult patients with B-cell chronic lymphocytic leukemia (CLL) who have not responded to, or whose disease has progressed during, treatment with at least one standard alkylating-agent containing regimenas. It has a role as an antimetabolite, an antineoplastic agent, an immunosuppressive agent, an antiviral agent, a prodrug and a DNA synthesis inhibitor. It is an organofluorine compound, a nucleoside analogue and a purine arabinonucleoside monophosphate. It derives from a 2-fluoroadenine. Fludarabine, also known as fludara or 2F-ara-AMP, belongs to the class of organic compounds known as purine ribonucleoside monophosphates. These are nucleotides consisting of a purine base linked to a ribose to which one monophosphate group is attached. Fludarabine exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Fludarabine has been detected in multiple biofluids, such as urine and blood. Within the cell, fludarabine is primarily located in the cytoplasm. Fludarabine can be biosynthesized from 2-fluoroadenine. Fludarabine is a potentially toxic compound. |
Purity | > 95% |
Quantity | Milligrams-Grams |
Shelf Life | Bulk: Based on HPLC analysis, the sample is stable for at least one month when stored as the bulk chemical at room temperature and 60 °C. Solution: A 2 mg/mL aqueous solution is stable for at least 48 hours at room temperature and laboratory illumination (HPLC). |
Solubility | 2.97e+00 g/L Water 9.2 (mg/mL) pH 4 buffer 27.6 (mg/mL) pH 9 buffer 57 (mg/mL) |
Synonyms | 9 beta-D-arabinofuranosyl-2-fluoroadenine monophosphate 9H-purin-6-amine, 2-fluoro-9-(5-O-phosphono-beta-D-arabinofuranosyl)- Beneflur F-ara-AMP FaraAMP Fludara fludarabine 5'-monophosphate fludarabine monophosphate fludarabine phosphate fluoro-ara-AMP NSC 312887 NSC-312887 |
PubChem Compound | 30751 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume